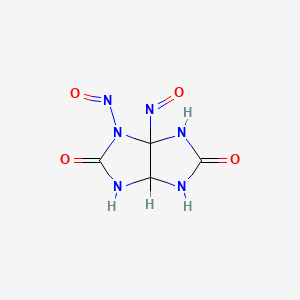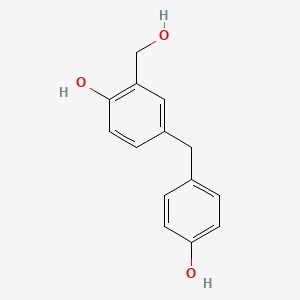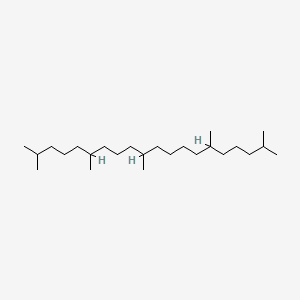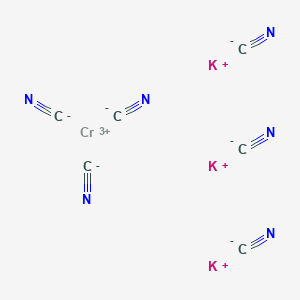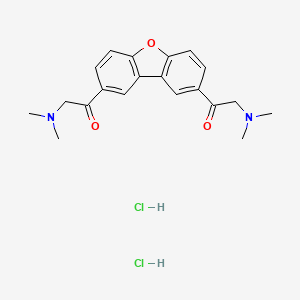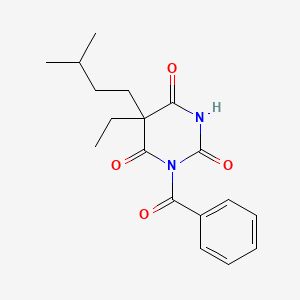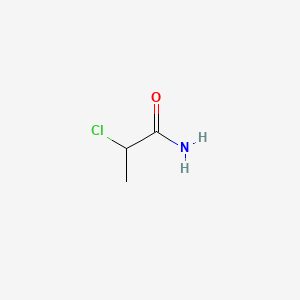
2-Chloropropionamide
Descripción general
Descripción
Synthesis Analysis
2-Chloropropionamide serves as a low-reactivity electrophile, offering a safer and more selective approach in covalent bond formation compared to more reactive electrophiles like acrylamides. Its synthesis involves incorporating the 2-chloropropionamide moiety into small molecules, which has been demonstrated to selectively engage specific protein targets, albeit with varying degrees of reactivity and selectivity (Allimuthu & Adams, 2017).
Molecular Structure Analysis
The molecular structure of 2-chloropropionamide derivatives has been studied extensively using techniques such as X-ray crystallography. For instance, the crystal structure of 3-chloropropionamide, a closely related compound, reveals intermolecular hydrogen bonding forming two-dimensional sheets, with bond distances providing insight into its molecular geometry (Sakamoto et al., 2000).
Chemical Reactions and Properties
2-Chloropropionamide undergoes various chemical reactions due to its functional groups. It participates in covalent bonding with target proteins through its electrophilic center, which can be further exploited in drug discovery. Its reactivity profile is crucial for developing selective and potent pharmaceuticals (Allimuthu & Adams, 2017).
Physical Properties Analysis
The physical properties of 2-chloropropionamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various chemical processes. These properties are influenced by the molecular structure and intermolecular interactions, as demonstrated in the case of 3-chloropropionamide (Sakamoto et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, are pivotal for the use of 2-chloropropionamide in synthetic chemistry. Its role as a less reactive electrophile than typical acrylamides makes it an attractive choice for selective chemical modifications, especially in sensitive pharmaceutical applications (Allimuthu & Adams, 2017).
Aplicaciones Científicas De Investigación
1. Polymer Science
Narumi et al. (2008) explored the use of 2-chloropropionamide derivatives in polymer science. They used a 2-chloropropionamide derivative with an azido group as an initiator for the atom transfer radical polymerization (ATRP) of N-isopropylacrylamide (NIPAM). The resulting poly(N-isopropylacrylamide) (PNIPAM) derivatives, end-functionalized with various groups, exhibited lower critical solution temperatures (LCST) ranging from 34.8 to 44.6 °C, demonstrating the potential of 2-chloropropionamide in tuning the thermoresponsivity of polymers (Narumi et al., 2008).
2. Covalent Drug Discovery
Allimuthu and Adams (2017) investigated the application of 2-chloropropionamide in covalent drug discovery. They synthesized a library of small molecules containing 2-chloropropionamide functionality, demonstrating its lower reactivity compared to typical acrylamide electrophiles. This research highlights the potential of 2-chloropropionamides as weak, stereochemically tunable electrophiles for developing selective and safe covalent therapeutics (Allimuthu & Adams, 2017).
3. Chemistry and Synthesis
Liang (2006) reviewed the synthesis and resolution of 2-chloropropionic acid and esters, which are important in the production of chemicals such as pesticides, dyestuffs, and agricultural chemicals. The review details various methods, including chemical, biological, chromatographic, and extraction techniques, for resolving 2-chloropropionic acid and esters, underlining the significance of 2-chloropropionamide in chemical synthesis (Liang, 2006).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is known that compounds with similar structures, such as acrylamides, selectively engage cysteine side chains of kinases
Biochemical Pathways
Given its structural similarity to other electrophilic compounds, it may be involved in covalent target engagement in drug discovery .
Result of Action
It has been suggested that 2-chloropropionamides could potentially be used as weak and stereochemically tunable electrophiles for covalent drug discovery .
Propiedades
IUPAC Name |
2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZPDHRXGCLGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950493 | |
| Record name | 2-Chloropropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropropionamide | |
CAS RN |
27816-36-0, 7474-04-6, 7474-02-4 | |
| Record name | 2-Chloropropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27816-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloropropionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027816360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC401805 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC401803 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloropropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




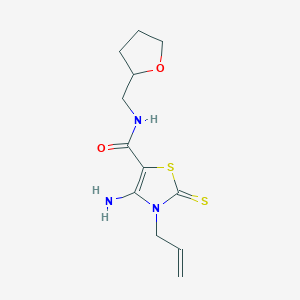
![2-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1208320.png)
![3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide](/img/structure/B1208324.png)
